![molecular formula C9H17N B2389504 8-双环[5.1.0]辛烷甲胺 CAS No. 1783734-52-0](/img/structure/B2389504.png)

8-双环[5.1.0]辛烷甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

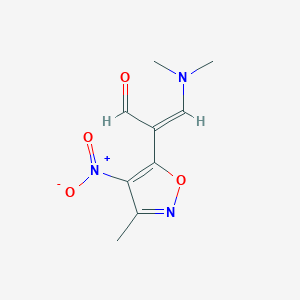

The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been achieved through the enantioselective construction of an acyclic starting material . This allows the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

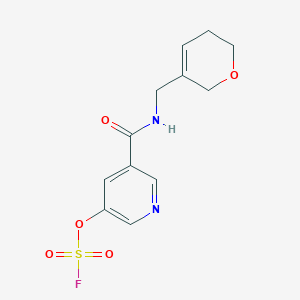

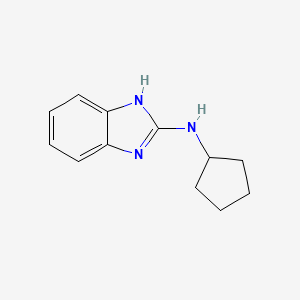

The molecular structure of 8-Bicyclo[5.1.0]octanylmethanamine is complex. It has a molecular weight of 150.2606 . The IUPAC Standard InChI is InChI=1S/C11H18/c1-8(2)11-9-6-4-3-5-7-10(9)11/h9-10H,3-7H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving similar structures like bicyclo[4.2.0]octa-1,5,7-trienes have been studied. These reactions involve a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .作用机制

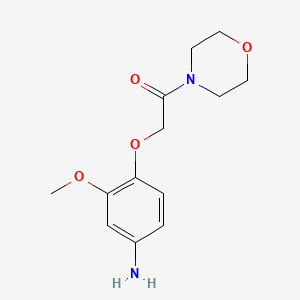

8-Bicyclo[5.1.0]octanylmethanamine acts as a selective antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that signals through the phosphatidylinositol pathway. By blocking the activation of this receptor, 8-Bicyclo[5.1.0]octanylmethanamine can modulate the effects of serotonin on various physiological processes.

Biochemical and Physiological Effects

8-Bicyclo[5.1.0]octanylmethanamine has been shown to have a range of effects on various physiological processes, including appetite regulation, mood modulation, and drug addiction. Studies have shown that 8-Bicyclo[5.1.0]octanylmethanamine can decrease food intake in rats and reduce the reinforcing effects of cocaine in mice.

实验室实验的优点和局限性

One advantage of using 8-Bicyclo[5.1.0]octanylmethanamine in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for specific targeting of this receptor without affecting other serotonin receptors. However, one limitation is the limited availability of 8-Bicyclo[5.1.0]octanylmethanamine, which can make it difficult to conduct large-scale studies.

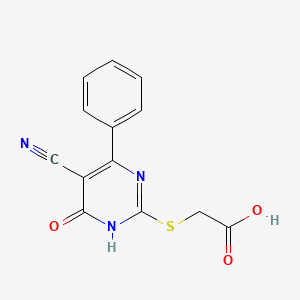

未来方向

There are several potential future directions for research on 8-Bicyclo[5.1.0]octanylmethanamine. One area of interest is the development of new ligands based on the bridged bicyclic amine structure of 8-Bicyclo[5.1.0]octanylmethanamine, which could have improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to explore the potential therapeutic applications of 8-Bicyclo[5.1.0]octanylmethanamine, particularly in the treatment of disorders such as obesity and drug addiction.

合成方法

8-Bicyclo[5.1.0]octanylmethanamine can be synthesized using a multi-step process that involves the reaction of various reagents, including 1,3-dibromopropane, sodium amide, and lithium aluminum hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

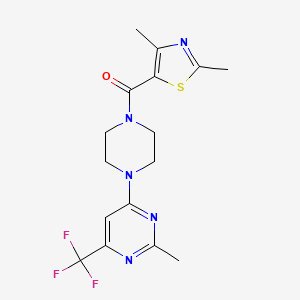

- 8-氧杂双环[3.2.1]辛烷的改进合成: 研究人员开发了一种高效的方法,利用串联 C–H 氧化/氧杂-[3,3] 科普重排/醛醇缩合反应构建 8-氧杂双环[3.2.1]辛烷及其类似物。 这种合成方法具有广泛的底物范围,为设计新型分子开辟了途径 .

- 托品烷生物碱支架: 8-氮杂双环[3.2.1]辛烷支架是托品烷生物碱的核心结构,托品烷生物碱具有多种生物活性。 世界各地的科学家一直在探索立体选择性方法来制备这种基本结构,旨在发现潜在的药物候选者 .

- 苯环生物等排体: 苯环是化学中的基本结构单元。研究人员已经研究了 2-氧杂双环[2.2.2]辛烷作为苯环的一种新的生物等排体。 这种饱和生物等排体可以通过提供替代的官能团来增强药物发现项目,同时保持分子形状和性质 .

合成化学与有机合成

药物化学与药物发现

生物等排替换策略

属性

IUPAC Name |

8-bicyclo[5.1.0]octanylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-6-9-7-4-2-1-3-5-8(7)9/h7-9H,1-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUCANIYCBTFCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C2CN)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)

![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)